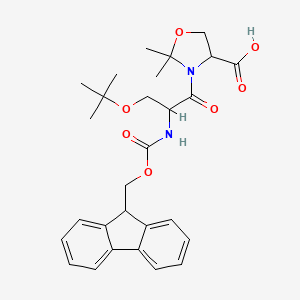
(4S)-3-(Fmoc-Ser(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-3-(Fmoc-Ser(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid is a compound used primarily in the field of peptide synthesis. It is a derivative of serine, an amino acid, and is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and the ease with which the Fmoc group can be removed under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-(Fmoc-Ser(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid typically involves the protection of the serine hydroxyl group with a tert-butyl (tBu) group and the amino group with an Fmoc group. The oxazolidine ring is formed by reacting the protected serine with a suitable aldehyde or ketone under acidic conditions. The reaction conditions often involve the use of solvents such as dichloromethane (DCM) and dimethylformamide (DMF), and catalysts like piperidine for Fmoc deprotection .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for the efficient production of large quantities. The use of greener solvents and more sustainable practices is becoming increasingly common to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-3-(Fmoc-Ser(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine.
Substitution Reactions: Introduction of various functional groups at the serine side chain.
Cyclization Reactions: Formation of cyclic peptides through intramolecular reactions.
Common Reagents and Conditions
Piperidine: Used for Fmoc deprotection.
TFA (Trifluoroacetic Acid): Used for tBu deprotection.
DCM and DMF: Common solvents used in the reactions.
Major Products Formed
The major products formed from these reactions include deprotected serine derivatives and cyclic peptides, which are essential intermediates in peptide synthesis .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4S)-3-(Fmoc-Ser(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid is used extensively in the synthesis of peptides and proteins. Its stability and ease of deprotection make it a valuable tool in the development of new peptide-based drugs and materials .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a building block for the synthesis of peptides that can mimic natural proteins, allowing researchers to investigate their structure and function .
Medicine
In medicine, peptides synthesized using this compound are being explored as potential therapeutics for various diseases, including cancer and infectious diseases. The ability to synthesize peptides with high precision makes it possible to develop drugs with specific targets and minimal side effects .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics .
Wirkmechanismus
The mechanism of action of (4S)-3-(Fmoc-Ser(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group of serine, preventing unwanted side reactions. Upon deprotection with piperidine, the free amino group can participate in peptide bond formation. The tBu group protects the hydroxyl group of serine, which can be removed under acidic conditions to reveal the free hydroxyl group for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Ser(tBu)-Ser(psiMe,Mepro)-OH: A pseudoproline dipeptide used to overcome aggregation in peptide synthesis.
Fmoc-Ser(tBu)-OH: A simpler derivative used in peptide synthesis with similar protective groups.
Fmoc-Ser(tBu)-NovaSyn® TGA: A pre-loaded resin for peptide synthesis containing a C-terminal serine residue.
Uniqueness
(4S)-3-(Fmoc-Ser(tBu))-2,2-dimethyl-oxazolidine-4-carboxylic acid is unique due to its oxazolidine ring structure, which provides additional stability and protection during peptide synthesis. This makes it particularly useful for synthesizing complex peptides that require multiple protection and deprotection steps .
Eigenschaften
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O7/c1-27(2,3)36-15-22(24(31)30-23(25(32)33)16-37-28(30,4)5)29-26(34)35-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,29,34)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEDICXRSSILSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)C(COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

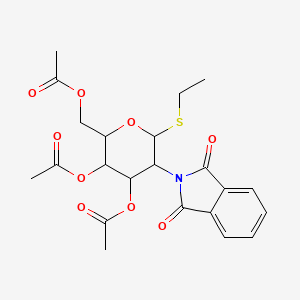
![N-(4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)prop-2-enamide](/img/structure/B15286119.png)
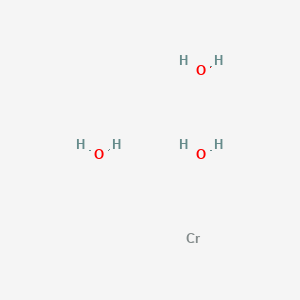
![2-Amino-6-[3-(3-methyldiazirin-3-yl)propoxycarbonylamino]hexanoic acid](/img/structure/B15286133.png)
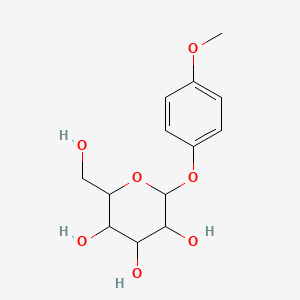
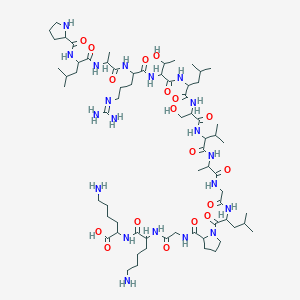
![23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B15286147.png)
![Ethyl 2-({4-amino-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoyl}amino)acetate](/img/structure/B15286164.png)



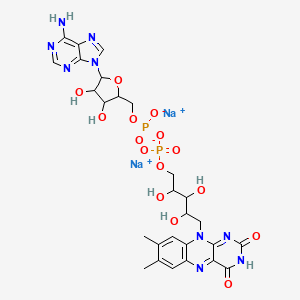
![[3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl ethanoate](/img/structure/B15286178.png)
